Isocytosine

Photochemistry Excited-State Dynamics Tautomerism

Isocytosine (2-aminouracil, CAS 155831-93-9) is a synthetic pyrimidine nucleobase isomer of cytosine (CAS 71-30-7), distinguished by the positional exchange of amino and keto groups (2-amino-4-oxo vs. 4-amino-2-oxo in cytosine).

Molecular Formula C4H5N3O
Molecular Weight 111.1 g/mol
CAS No. 155831-93-9
Cat. No. B141024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsocytosine
CAS155831-93-9
Synonyms4-Pyrimidinol, 1,2-dihydro-2-imino- (9CI)
Molecular FormulaC4H5N3O
Molecular Weight111.1 g/mol
Structural Identifiers
SMILESC1=CN=C(NC1=O)N
InChIInChI=1S/C4H5N3O/c5-4-6-2-1-3(8)7-4/h1-2H,(H3,5,6,7,8)
InChIKeyXQCZBXHVTFVIFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isocytosine (CAS 155831-93-9) Procurement Guide: Core Identity and Tautomeric Profile


Isocytosine (2-aminouracil, CAS 155831-93-9) is a synthetic pyrimidine nucleobase isomer of cytosine (CAS 71-30-7), distinguished by the positional exchange of amino and keto groups (2-amino-4-oxo vs. 4-amino-2-oxo in cytosine) [1]. This structural permutation fundamentally alters its hydrogen-bonding complementarity: it preferentially pairs with isoguanine via a unique three-hydrogen-bond motif, analogous to the canonical guanine-cytosine pair but with reversed donor/acceptor orientation [2][3]. Its commercial identity is defined by the coexistence of two major tautomeric forms—the N1H and N3H keto-amino tautomers—which exist in a 1:1 equilibrium in the solid state [4][5]. This tautomeric duality underpins its distinct spectral signatures, acid-base behavior, and coordination chemistry relative to cytosine.

Why Cytosine Cannot Substitute for Isocytosine (CAS 155831-93-9) in Key Research Applications


The substitution of isocytosine with cytosine or other common pyrimidines (e.g., uracil, thymine) is not feasible in applications requiring non-canonical base pairing, expanded genetic alphabets, or specific metal-coordination behavior. Cytosine pairs with guanine via three hydrogen bonds (DAA:ADD pattern), whereas isocytosine pairs exclusively with isoguanine via a reversed DDA:AAD hydrogen-bonding pattern [1][2]. This inversion of hydrogen-bond donor/acceptor topology prevents cross-hybridization and enables orthogonal base-pairing systems, a property exploited in hachimoji nucleic acids [3]. Furthermore, isocytosine exhibits a distinct photochemical fate: its amino-oxo tautomer undergoes oxo-hydroxy phototautomerization under UV irradiation, whereas the corresponding amino-oxo tautomer of cytosine remains photostable [4]. These differences in hydrogen-bonding architecture and excited-state dynamics preclude generic substitution.

Quantitative Differentiation Evidence for Isocytosine (CAS 155831-93-9) vs. Cytosine


Differential Photochemical Reactivity: Isocytosine Amino-Oxo Tautomer Phototautomerizes vs. Cytosine Photostability

Under UV irradiation in acetonitrile solution, the amino-oxo tautomer of isocytosine undergoes tautomerization to the amino-hydroxy form, whereas the corresponding amino-oxo tautomer of cytosine remains photostable [1]. This represents a fundamental divergence in photochemical fate between the two isomers.

Photochemistry Excited-State Dynamics Tautomerism

Macroscopic Proton Affinity Differences Between Isocytosine and Cytosine in Gas-Phase Acid-Base Equilibria

DFT calculations of macroscopic proton affinities across four protonation steps (di-anion → di-cation) reveal that the values for isocytosine (iC) and cytosine (C) differ by less than 10 kcal mol⁻¹ overall, but specific stepwise differences can exceed 10 kcal mol⁻¹ [1].

Gas-Phase Chemistry Acid-Base Equilibria Proton Affinity

Solid-State Tautomer Ratio: Isocytosine Co-Crystallizes as a 1:1 Tautomer Pair vs. Cytosine's Single Tautomer

In the crystalline solid state, isocytosine exists as an exact 1:1 co-crystal of its two major keto-amino tautomers (N1H and N3H), hydrogen-bonded in a Watson-Crick-like arrangement [1][2]. In contrast, cytosine crystallizes predominantly as a single amino-oxo tautomer under standard conditions.

Crystallography Solid-State Chemistry Tautomerism

Metal-Coordination Site Preference: Isocytosine Exhibits N3 vs. N1 Selectivity with Pd(II) and Pt(II)

Isocytosine (ICH) forms linkage isomers with Pt(II) and Pd(II) complexes, with a marked preference for N3 coordination of the N1H tautomer. DFT calculations indicate that the Pt-N3 bond is inherently stronger than the Pt-N1 bond, favoring complexation with tautomer 1a [1].

Coordination Chemistry Metallodrugs Tautomer-Selective Binding

Ru(III)-Complexed pKa Values: Isocytosine Exhibits Distinct Endocyclic Site Ionization Constants vs. Cytosine

In pentaammineruthenium(III) complexes of isocytosine (ICyt), spectrophotometrically measured pKa values for the two endocyclic sites are 2.78 and 9.98, whereas the corresponding values for the 6-methyl derivative are 3.06 and 10.21 [1]. These values represent weighted averages for N3 and N1 ionization, respectively, and differ from those of free cytosine (pKa 4.58, 12.15) [2].

Bioinorganic Chemistry pKa Determination Ruthenium Complexes

Excited-State Deactivation: Isocytosine Keto-N3H Form Exhibits Subpicosecond Internal Conversion in Solution

Femtosecond time-resolved fluorescence and transient absorption spectroscopy reveal that the keto-N3H tautomer of isocytosine undergoes highly efficient nonradiative internal conversion from the ππ* state within subpicoseconds to picoseconds following photoexcitation [1]. This deactivation pathway is distinct from that of cytosine in solution, primarily due to differing tautomeric populations.

Ultrafast Spectroscopy Photophysics Nonradiative Decay

Optimal Use Cases for Isocytosine (CAS 155831-93-9) Based on Quantitative Differentiation


Expanded Genetic Alphabet and Orthogonal Base-Pairing Research

Isocytosine's unique hydrogen-bonding pattern (DDA:AAD) enables exclusive pairing with isoguanine, forming a third base pair orthogonal to A-T(U) and G-C [8]. This property has been harnessed in the development of hachimoji DNA/RNA, an eight-letter genetic system with increased information density [7]. The 1:1 tautomer co-crystal structure further validates its Watson-Crick-like pairing capability in solid-state assemblies [3]. Researchers procuring isocytosine for expanded alphabet studies should select high-purity material (>98% HPLC) to minimize interference from cytosine contamination.

Photochemical and Photophysical Studies of Nucleobase Analogs

The differential photochemical behavior of isocytosine—specifically its amino-oxo tautomer phototautomerization versus cytosine's photostability [8]—makes it a valuable probe for studying UV-induced nucleic acid damage and repair mechanisms. Additionally, its ultrafast internal conversion (sub-ps to ps) in the keto-N3H form confers high photostability in solution [7], making it suitable for applications requiring resistance to photobleaching, such as fluorescence microscopy and flow cytometry with labeled nucleic acids.

Coordination Chemistry and Metallosupramolecular Assembly

Isocytosine's tautomer-selective metal binding—with a preference for N3 coordination of the N1H tautomer to Pt(II) and Pd(II) [8]—enables the rational design of metallosupramolecular architectures and potential metallodrugs. The availability of distinct linkage isomers (κN1 and κN2) in Ru(III) complexes, along with pH-dependent rotamerization [7], offers tunable properties for catalyst design and pH-responsive materials. Procurement for these applications should consider isocytosine's hygroscopicity and stability under storage conditions.

Solid-State Formulation and Co-Crystal Engineering

The 1:1 co-crystallization of isocytosine's two major tautomers [8] provides a unique platform for studying tautomeric polymorphism and co-crystal formation. This solid-state behavior influences solubility, dissolution rate, and stability—critical parameters in pharmaceutical formulation. Isocytosine can serve as a model compound for developing co-crystals with active pharmaceutical ingredients (APIs) that require precise hydrogen-bonding motifs, leveraging its three-point hydrogen-bonding capacity and predictable tautomeric composition.

Technical Documentation Hub

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